7-Chlorobenzo[d]isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlorobenzo[d]isoxazol-5-amine is a heterocyclic compound that contains a benzene ring fused to an isoxazole ring, with a chlorine atom at the 7th position and an amine group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[d]isoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the chlorine and amine groups. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydroximinoyl chlorides with terminal alkynes can yield isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chlorobenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isoxazole compounds.
Wissenschaftliche Forschungsanwendungen
7-Chlorobenzo[d]isoxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 7-Chlorobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chlorobenzo[d]isoxazol-3-amine
- 7-Chlorobenzo[d]isoxazol-3-amine
- 5-Chlorobenzo[d]isoxazol-3-amine
Uniqueness
7-Chlorobenzo[d]isoxazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine and amine groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C7H5ClN2O |
---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
7-chloro-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2 |
InChI-Schlüssel |
WZTJBNHHPCDYLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C=NO2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.